molecular formula C22H20N2O4 B2985350 2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 900003-63-6

2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2985350
CAS No.: 900003-63-6
M. Wt: 376.412
InChI Key: WGQAQINZRNBPFZ-UHFFFAOYSA-N
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Description

The compound “2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” appears to contain several functional groups including a methoxy group, a methylfuran group, a dihydrobenzo group, a pyrazolo group, an oxazin group, and a phenol group . Each of these groups contributes to the overall properties of the compound.


Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings (furan, pyrazolo, oxazin, and phenol) suggests that this is a fairly rigid and complex molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the phenol group might be expected to exhibit acidity, the furan ring might undergo electrophilic substitution, and the oxazin ring might be susceptible to hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like phenol and methoxy might confer some degree of water solubility, while the multiple ring structures might increase its molecular weight .

Scientific Research Applications

Heterocyclic Compound Synthesis and Transformation

Research has explored the synthesis of various heterocyclic compounds, highlighting methodologies that could potentially apply to the synthesis or transformation of the compound . For example, studies on the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines demonstrate complex synthetic pathways that could be relevant for synthesizing or modifying the structure of similar complex molecules (Kurasawa et al., 1988).

Biological Activities and Applications

Several studies focus on the biological activities of heterocyclic compounds, which could inform research on the potential applications of the specified compound. For instance, research on novel thiazolyl pyrazole and benzoxazole derivatives has been conducted to evaluate their antibacterial screening, suggesting that similar structures could exhibit antimicrobial properties (Landage, Thube, Karale, 2019). Additionally, compounds such as spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities, indicating the potential for the target compound to be investigated for similar uses (Mandzyuk et al., 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications (for example, in drug development or materials science), investigating its reactivity, or studying its physical properties in more detail .

Properties

IUPAC Name

2-[7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-13-10-11-20(27-13)22-24-17(15-7-5-9-19(26-2)21(15)28-22)12-16(23-24)14-6-3-4-8-18(14)25/h3-11,17,22,25H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQAQINZRNBPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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